molecular formula C18H15FN2O2S B5835319 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5835319
M. Wt: 342.4 g/mol
InChI Key: GQRKQGSIFPVQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FPA and is synthesized through a complex process.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for further research on 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. One area of research is to further investigate its potential as a treatment for various types of cancer and neurodegenerative diseases. Another area of research is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex process that involves multiple steps. The starting material for the synthesis is 4-fluorophenol, which is reacted with 4-methylbenzenethiol to form 4-fluorophenyl thioether. This intermediate is then reacted with 2-bromo-N-(4-methylphenyl)acetamide to form the final product, 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12-2-4-13(5-3-12)16-11-24-18(20-16)21-17(22)10-23-15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRKQGSIFPVQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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